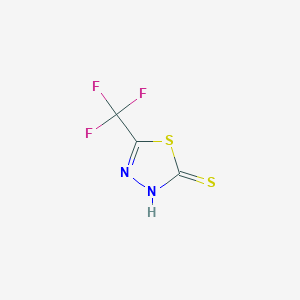

5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF3N2S2/c4-3(5,6)1-7-8-2(9)10-1/h(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBNRTPEGGJIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=S)S1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF3N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629718 | |

| Record name | 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37461-62-4 | |

| Record name | 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37461-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione and its Significance in Medicinal Chemistry

This technical guide provides a comprehensive analysis of the synthesis, spectroscopic characterization, and crystal structure of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione. This molecule is a significant heterocyclic compound, drawing considerable interest from the pharmaceutical and medicinal chemistry sectors. The guide delves into the structural intricacies and intermolecular interactions that define its solid-state architecture, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction: The Prominence of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a pharmacologically important heterocycle that forms the core of a wide array of bioactive molecules.[1][2][3] Its unique chemical properties and structural versatility have made it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][4][5] The incorporation of a trifluoromethyl group can further enhance a molecule's therapeutic potential by improving metabolic stability, binding affinity, and cell permeability.[6] This guide focuses on the specific derivative, 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, elucidating its structural and chemical characteristics.

It is important to note that this compound can exist in tautomeric forms: the thione and the thiol. Spectroscopic and crystallographic evidence primarily points to the predominance of the keto-analogue, 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, in the solid state.[1][7] This guide will focus on the detailed analysis of this structurally characterized tautomer.

Synthesis and Spectroscopic Characterization

The synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one is typically achieved through a multi-step process, which is outlined in the workflow diagram below.[1][7] The characterization of the final compound relies on a combination of spectroscopic techniques to confirm its molecular structure.

Synthetic Pathway

The synthesis commences with the formation of an intermediate, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, through an acid-catalyzed cyclodehydration reaction.[6] This intermediate is then converted to the target compound.

Caption: Synthetic workflow for 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one.

Spectroscopic Data

A summary of the key spectroscopic data used to characterize the title compound is presented below.

| Spectroscopic Technique | Observed Data |

| Mass Spectrometry | m/z of 169.12 corresponding to (M-H)⁻, consistent with the molecular weight.[6] |

| ¹H NMR | Signals corresponding to the N-H proton of the thiadiazole ring. |

| ¹³C NMR | Resonances for the carbonyl carbon and the trifluoromethyl-substituted carbon.[8] |

| FT-IR | Characteristic absorption bands for N-H, C=O, and C-F stretching vibrations. |

In-Depth Crystal Structure Analysis

The crystal structure of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one has been determined by X-ray crystallography, providing precise information about its three-dimensional arrangement in the solid state.[1][7][9][10]

Crystallographic Data

The following table summarizes the key crystallographic parameters for 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one.

| Parameter | Value |

| Chemical Formula | C₃HF₃N₂OS |

| Molecular Weight | 170.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Z' | 6 |

| Key Bond Lengths | C=O, C-N, C-S, C-CF₃ |

| Key Bond Angles | Angles within the thiadiazole ring |

| Hydrogen Bonding | N—H···O interactions |

Note: Specific unit cell dimensions and other detailed crystallographic data can be found in the cited literature.[1][9][10]

Molecular Geometry and Intermolecular Interactions

The asymmetric unit of the crystal structure is notable for containing six independent molecules (Z' = 6).[1][7][9][10] Each molecule consists of a planar 1,3,4-thiadiazole ring.[1][6][7] The planarity of this heterocyclic core is a key structural feature.

The crystal packing is dominated by a network of intermolecular interactions, primarily N—H···O hydrogen bonds.[1][7][10] These hydrogen bonds link the molecules into dimers and tetrameric constructs.[1][7][9] These supramolecular assemblies are further interconnected through S···O and O···O close contacts, forming tape-like motifs.[1][9][10] A Hirshfeld surface analysis reveals that contacts involving fluorine atoms are also abundant.[1][10]

Caption: Hierarchy of intermolecular interactions in the crystal structure.

Relevance in Drug Development

The structural and electronic features of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-one make it a valuable building block in drug design. The 1,3,4-thiadiazole core is a bioisostere for other functional groups and can engage in various non-covalent interactions with biological targets.[2] The trifluoromethyl group, as a lipophilic hydrogen bond donor and a metabolic blocker, can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[6] The diverse biological activities reported for 1,3,4-thiadiazole derivatives, including anticancer and antimicrobial effects, underscore the therapeutic potential of this scaffold.[2][5][11]

Experimental Protocols

Synthesis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole

-

Suspend thiosemicarbazide in 1,4-dioxane in a round-bottom flask with stirring.[1]

-

Slowly add trifluoroacetic acid and phosphorus oxychloride to the suspension over a period of approximately 30 minutes.[1][7]

-

Pour the reaction mixture into cold water and adjust the pH to 9 with a 50% NaOH solution to precipitate the product.[7]

-

Filter the solid, wash with cold water, and dry to obtain 2-amino-5-trifluoromethyl-1,3,4-thiadiazole.[1][7]

Synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one

-

Suspend 2-amino-5-trifluoromethyl-1,3,4-thiadiazole in concentrated hydrochloric acid and cool the mixture to between 263 and 268 K.[1]

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature.[1]

-

After 2 hours, add water and warm the mixture to 333–353 K, stirring for an additional 3 hours.[1]

-

The resulting product can then be purified, for example, by recrystallization, to obtain single crystals suitable for X-ray diffraction analysis.

Conclusion

This technical guide has provided a detailed overview of the crystal structure, synthesis, and characterization of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-one. The comprehensive analysis of its solid-state architecture, including the intricate network of hydrogen bonds and other intermolecular interactions, offers valuable insights for crystal engineering and the design of new materials. Furthermore, the established importance of the 1,3,4-thiadiazole scaffold in medicinal chemistry highlights the potential of this compound as a key building block for the development of novel therapeutic agents. The provided experimental protocols serve as a practical resource for researchers working in this field.

References

-

Geetha, D., Kumar, T. M. M., Kumar, H. G. A., Shreenivas, M. T., Basavaraju, Y. B., Yathirajan, H. S., & Parkin, S. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 79(6), 557-561. [Link]

-

Geetha, D., Kumar, T. M. M., Kumar, H. G. A., Shreenivas, M. T., Basavaraju, Y. B., Yathirajan, H. S., & Parkin, S. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. ResearchGate. [Link]

-

Amrita Vishwa Vidyapeetham. (2023). Synthesis and Crystal Structure Studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. [Link]

-

Geetha, D., Kumar, T. M. M., Kumar, H. G. A., Shreenivas, M. T., Basavaraju, Y. B., Yathirajan, H. S., & Parkin, S. (2023). Synthesis and crystal structure studies of 5-(tri-fluoro-meth-yl)-1,3,4-thia-diazol-2(3 H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 557–561. [Link]

-

Gomha, S. M., Khedr, M. A., Abdel-aziz, M. A., & El-Khrisy, E. A. M. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340. [Link]

-

Popiołek, Ł., Biernasiuk, A., & Malm, A. (2015). New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties. Chemical Science International Journal, 6(3), 136-143. [Link]

-

Popiołek, Ł. (2015). New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties. ResearchGate. [Link]

-

Karczmarzyk, Z., & Wysocki, W. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(19), 4494. [Link]

-

Song, H., & Wang, Q. (2011). 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 67(1), o202. [Link]

-

SpectraBase. 5-METHYLAMINO-3H-1,3,4-THIADIAZOLE-2-THIONE. [Link]

-

NIST. 1,3,4-Thiadiazole-2(3H)-thione, 5-methyl-. [Link]

-

Song, H., & Wang, Q. (2011). 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione. ResearchGate. [Link]

-

Beijing Synthink Technology Co., Ltd. 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione. [Link]

-

PubChem. 1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis-. [Link]

-

NIST. 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. [Link]

-

Karczmarzyk, Z., & Wysocki, W. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]

-

Han, C., Li, Y., Wang, J., & Zhang, J. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current Topics in Medicinal Chemistry, 21(28), 2546–2573. [Link]

-

Han, C., Li, Y., Wang, J., & Zhang, J. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. PubMed. [Link]

Sources

- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Synthesis and Crystal Structure Studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - Amrita Vishwa Vidyapeetham [amrita.edu]

- 10. Synthesis and crystal structure studies of 5-(tri-fluoro-meth-yl)-1,3,4-thia-diazol-2(3 H)-one at 180 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of the spectroscopic characterization of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The inherent complexities of spectroscopic data interpretation necessitate a rigorous and well-informed approach. This document is structured to provide not just the data, but the underlying scientific rationale for the expected spectral features, empowering researchers to confidently synthesize and characterize this molecule.

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and cell permeability, making this particular derivative a compelling candidate for further investigation.

Molecular Structure and Tautomerism

Before delving into the spectroscopic data, it is crucial to understand the structural nuances of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione. The molecule exists in a tautomeric equilibrium between the thione and thiol forms. The thione form is generally favored in the solid state and in various solvents, a phenomenon that will be reflected in the spectroscopic data.

Caption: Tautomeric equilibrium of the target molecule.

Synthesis Pathway

The synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione is anticipated to proceed through a two-step sequence starting from the commercially available 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.

Caption: Proposed synthetic route.

A plausible synthetic approach involves the diazotization of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole followed by reaction with a sulfur nucleophile, such as sodium hydrosulfide or thiourea, to introduce the thione functionality. This method is analogous to the synthesis of the corresponding 2-oxo derivative[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, dominated by a single, broad resonance corresponding to the N-H proton of the thione tautomer.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| 13.0 - 15.0 | Broad singlet |

The significant downfield shift of the N-H proton is attributed to its acidic nature and involvement in intermolecular hydrogen bonding. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule.

| Predicted ¹³C NMR Data | ||

| Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F-coupled spectrum) | Assignment |

| ~185 | Quartet | C=S |

| ~160 | Quartet | C-CF₃ |

| ~120 | Quartet | CF₃ |

The C=S carbon is expected to resonate at a very downfield chemical shift, characteristic of thiones. Both the C-CF₃ and the CF₃ carbons will exhibit splitting due to coupling with the three fluorine atoms. The magnitude of the C-F coupling constants (¹JCF and ²JCF) will be informative.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds.

| Predicted ¹⁹F NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| -60 to -70 | CF₃ |

A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for CF₃ groups attached to a heterocyclic ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 2900 (broad) | N-H stretch |

| ~1600 | C=N stretch |

| 1350 - 1100 | C-F stretch (strong) |

| ~1250 | C=S stretch |

The broad N-H stretching vibration is indicative of hydrogen bonding. The strong C-F stretching bands are a characteristic feature of trifluoromethyl groups. The C=S stretching vibration is typically weaker than a C=O stretch and can sometimes be coupled with other vibrations, making its assignment less straightforward.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Predicted Mass Spectrometry Data | |

| m/z | Assignment |

| 186 | [M]⁺ (Molecular Ion) |

| 117 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

The molecular ion peak at m/z 186 would confirm the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of the trifluoromethyl group and other characteristic fragments of the thiadiazole ring.

Experimental Protocols

Synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione

-

Diazotization: Dissolve 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole in a suitable acidic medium (e.g., aqueous HCl). Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Thionation: In a separate flask, prepare a solution of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea, in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the sulfur nucleophile solution. The reaction is often exothermic, so careful temperature control is necessary.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC.

-

Work-up and Purification: Acidify the reaction mixture to precipitate the product. Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis

-

NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

IR Spectroscopy: Prepare a KBr pellet of the solid sample or acquire the spectrum using an ATR-FTIR spectrometer.

-

Mass Spectrometry: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization (EI) or electrospray ionization (ESI)) to obtain the mass spectrum.

Conclusion

The spectroscopic characterization of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione requires a multi-technique approach. By combining the predictive power of NMR, IR, and Mass Spectrometry, and by leveraging comparative data from structurally related compounds, researchers can confidently elucidate the structure and purity of this promising heterocyclic molecule. The protocols and expected spectral data presented in this guide provide a solid foundation for the successful synthesis and characterization of this compound, paving the way for its further investigation in drug discovery and development programs.

References

-

Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, E79, 557-561. [Link]

Sources

The Ascendant Therapeutic Potential of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 1,3,4-thiadiazole ring represents a cornerstone in the edifice of medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1][2] This five-membered heterocycle, featuring a unique arrangement of nitrogen and sulfur atoms, serves as a versatile scaffold in the design of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antioxidant properties.[2] The incorporation of a trifluoromethyl (CF3) group at the 5-position and a thione moiety at the 2(3H)-position introduces profound modulations to the molecule's physicochemical and biological profile. The high electronegativity and lipophilicity of the CF3 group can significantly enhance membrane permeability and metabolic stability, while the thione group provides a critical site for hydrogen bonding and potential metal chelation, often pivotal for target engagement. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione derivatives, offering a valuable resource for researchers and professionals engaged in the pursuit of innovative therapeutics.

The Strategic Importance of the 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione Core

The unique combination of the 1,3,4-thiadiazole nucleus, a trifluoromethyl group, and a thione functional group creates a pharmacophore with significant potential. The inherent aromaticity of the thiadiazole ring contributes to the molecule's stability, while the sulfur atom enhances liposolubility, facilitating passage across cellular membranes.[3] The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to improve the pharmacokinetic properties of drug candidates. Its strong electron-withdrawing nature can also influence the acidity of adjacent protons and the overall electronic distribution of the molecule, thereby modulating its interaction with biological targets. The thione group, existing in tautomeric equilibrium with its thiol form, offers a versatile handle for derivatization and is a key contributor to the molecule's biological activity through its ability to form crucial hydrogen bonds and coordinate with metal ions within enzyme active sites.

Synthesis of the Core Scaffold and Its Derivatives: A Step-by-Step Protocol

The synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione and its derivatives typically involves a multi-step process commencing from readily available starting materials. The following protocol outlines a general and adaptable synthetic route.

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione

Objective: To synthesize the core scaffold, 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione.

Materials:

-

2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO2)

-

Dichloromethane (CH2Cl2)

-

Water (H2O)

-

Round-bottomed flask (250 mL)

-

Stirring apparatus

-

Cooling bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Diazotization: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole in concentrated hydrochloric acid.

-

Cool the reaction mixture to between -10°C and -5°C using a cooling bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature between -10°C and -5°C with continuous stirring. The addition is typically done portion-wise to control the exothermic reaction.

-

After the complete addition of sodium nitrite, continue stirring the reaction mixture at the same temperature for an additional 2 hours to ensure complete diazotization.

-

Hydrolysis: To the reaction mixture, add water and warm the solution to 60-80°C.

-

Stir the mixture at this temperature for 3 hours. During this time, the diazonium salt will hydrolyze to the corresponding 2-hydroxy derivative (the "one" form).

-

Thionation (Conceptual Step): To convert the 2-oxo functionality to the desired 2-thione, a subsequent thionation step is required. A common reagent for this transformation is Lawesson's reagent or phosphorus pentasulfide (P4S10) in a suitable solvent like toluene or pyridine, typically under reflux conditions. Note: Specific reaction conditions for this step would need to be optimized.

-

Work-up and Purification: After cooling the reaction mixture to room temperature, extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione.

This protocol is a generalized procedure based on the synthesis of the analogous 2-one derivative and common thionation methods.[1] Researchers should consult specific literature for detailed and optimized conditions for the thionation step.

Diagram: Synthetic Workflow

Caption: General synthetic route for 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione.

Biological Activities: A Multifaceted Pharmacological Profile

Derivatives of the 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione scaffold have exhibited a compelling range of biological activities, with anticancer and antimicrobial properties being the most extensively investigated.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

A growing body of evidence highlights the potent cytotoxic effects of 1,3,4-thiadiazole derivatives against various human cancer cell lines.[4] The incorporation of the trifluoromethyl group often enhances this activity.

Mechanism of Action:

The anticancer activity of these derivatives is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

-

Apoptosis Induction: Several studies have shown that these compounds can trigger programmed cell death in cancer cells. For instance, certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been identified as apoptosis inducers via the caspase pathway.[3]

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies on related thiadiazole derivatives have demonstrated cell cycle arrest at the G2/M or sub-G1 phase.[5][6]

-

Enzyme Inhibition: A key mechanism of action is the inhibition of protein kinases that are crucial for cancer cell survival and proliferation. For example, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide has been shown to inhibit the Abl protein kinase with an IC50 value of 7.4 µM, demonstrating selective activity against the Bcr-Abl-positive K562 cell line in chronic myelogenous leukemia.[4] Furthermore, some thiadiazole derivatives have been found to suppress Akt activity, a critical node in cell survival signaling.[3]

Diagram: Anticancer Mechanism of Action

Caption: Proposed mechanisms of anticancer activity.

Quantitative Data on Anticancer Activity:

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Chronic Myelogenous Leukemia) | 7.4 | [4] |

| N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA (Breast Cancer) | 9 | [4] |

Antimicrobial Activity: A Broad Spectrum of Inhibition

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[7] Derivatives of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione are also expected to exhibit significant antimicrobial properties.

Mechanism of Action:

The antimicrobial action of thiadiazole derivatives is thought to involve multiple mechanisms, including:

-

Enzyme Inhibition: These compounds can inhibit essential microbial enzymes. For instance, some derivatives may target enzymes involved in cell wall biosynthesis or folic acid metabolism.

-

Disruption of Cellular Processes: They can interfere with crucial cellular processes such as DNA replication, protein synthesis, and membrane function.

Experimental Protocol: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)

Objective: To assess the in vitro antimicrobial activity of synthesized derivatives against selected bacterial and fungal strains.

Materials:

-

Synthesized 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Nutrient agar and Sabouraud dextrose agar plates

-

Dimethyl sulfoxide (DMSO)

-

Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)

-

Sterile cork borer

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms in sterile saline.

-

Plate Preparation: Pour the molten agar medium into sterile Petri dishes and allow it to solidify.

-

Seeding of Microorganisms: Spread a lawn of the microbial suspension uniformly over the surface of the agar plates.

-

Well Preparation: Create wells of uniform diameter in the agar using a sterile cork borer.

-

Sample Application: Add a defined volume of the test compound solution (dissolved in DMSO) and the standard drug solution into separate wells. A well with DMSO alone serves as a negative control.

-

Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Diagram: Antimicrobial Activity Workflow

Caption: Workflow for assessing antimicrobial activity.

While specific MIC values for 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione derivatives are not extensively reported in the readily available literature, related 1,3,4-thiadiazole compounds have shown potent activity. For instance, certain derivatives have exhibited MIC values in the low µg/mL range against various bacterial strains.[7]

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

The ability of 1,3,4-thiadiazole derivatives to inhibit various enzymes is a key aspect of their therapeutic potential.[8][9] The thione moiety, in particular, can act as a zinc-binding group, making these compounds potential inhibitors of metalloenzymes such as carbonic anhydrases. Furthermore, as previously mentioned, inhibition of protein kinases is a significant mechanism in their anticancer activity.

Structure-Activity Relationship (SAR): Guiding Rational Drug Design

The biological activity of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione derivatives is highly dependent on the nature and position of substituents on the thiadiazole ring and its appended functionalities.

-

Role of the Trifluoromethyl Group: The CF3 group at the 5-position is crucial for enhancing lipophilicity and metabolic stability, which generally leads to improved bioavailability and potency.

-

Influence of Substituents at the 2-Thio Position: Derivatization at the sulfur atom of the thione/thiol group offers a wide scope for modulating activity. The introduction of different alkyl or aryl groups can influence the molecule's steric and electronic properties, thereby affecting its binding affinity to target proteins.

-

Impact of Substituents on Appended Rings: When the core scaffold is further functionalized with other cyclic systems (e.g., phenyl, thiazole), the nature and position of substituents on these rings play a critical role. For instance, the presence of electron-withdrawing groups like a nitro group on an attached thiazole ring has been shown to be important for kinase inhibitory activity.[4]

Future Perspectives and Conclusion

The 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione scaffold represents a highly promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents, with mechanisms of action that involve the modulation of key cellular pathways and enzymes. The synthetic accessibility of this core structure allows for extensive derivatization and optimization of its biological properties.

Future research in this area should focus on:

-

Elucidation of Detailed Mechanisms of Action: In-depth studies are needed to identify the specific molecular targets of these compounds and to delineate the signaling pathways they modulate.

-

Expansion of Biological Screening: A broader screening of these derivatives against a wider range of cancer cell lines, microbial pathogens, and enzymes will likely uncover new therapeutic applications.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to evaluate the drug-like properties of the most promising candidates.

-

Rational Drug Design: The use of computational modeling and structure-based drug design will be invaluable in guiding the synthesis of new derivatives with enhanced potency and selectivity.

References

-

Geetha, D., Kumar, T. M. M., Kumar, H. G. A., Shreenivas, M. T., Basavaraju, Y. B., Yathirajan, H. S., & Parkin, S. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 79(6), 557-561. [Link]

-

Geetha, D., Kumar, T. M. M., Kumar, H. G. A., Shreenivas, M. T., Basavaraju, Y. B., Yathirajan, H. S., & Parkin, S. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 557–561. [Link]

-

Çevik, U. A., & Altıntop, M. D. (2021). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Anti-cancer agents in medicinal chemistry, 21(14), 1858–1871. [Link]

-

Wujec, M., & Wróbel, R. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Pharmaceuticals, 16(5), 725. [Link]

- A Review on Methods of Synthesis of 1,3,4-Thiadiazole-2-Thiones. (n.d.). International Journal of Pharmaceutical Sciences and Research.

-

Geetha, D., Kumar, T. M. M., Kumar, H. G. A., Shreenivas, M. T., Basavaraju, Y. B., Yathirajan, H. S., & Parkin, S. (2023). Synthesis and crystal structure studies of 5-(tri-fluoro-meth-yl)-1,3,4-thia-diazol-2(3 H)-one at 180 K. Acta crystallographica. Section E, Crystallographic communications, 79(Pt 6), 557–561. [Link]

-

Mao, Z., Chen, Q., Fan, Z., & Song, B. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. PeerJ, 7, e7581. [Link]

-

Matysiak, J. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. International Journal of Molecular Sciences, 20(19), 4896. [Link]

-

Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 1511–1524. [Link]

-

Mao, Z., Chen, Q., Fan, Z., & Song, B. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. [Link]

- A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences, 12(10), 123-130.

-

Gomha, S. M., Abdel-aziz, H. M., & Khalil, K. D. (2022). Green Efficient Synthesis of[3][7][10]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. ACS Omega, 7(33), 29285–29295. [Link]

-

Basile, L., G. S., & G. M. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(4), 580. [Link]

-

Mao, Z., Chen, Q., Fan, Z., & Song, B. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. PeerJ, 7, e7581. [Link]

-

1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications. (2024). Current Topics in Medicinal Chemistry, 24. [Link]

-

Singh, A., & Sharma, P. K. (2013). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of pharmacopuncture, 16(4), 34–39. [Link]

-

Unluer, O., Göksu, S., & Unluer, D. (2010). 1,3,4-Oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole analogs of the fenamates: in vitro inhibition of cyclooxygenase and 5-lipoxygenase activities. Journal of medicinal chemistry, 53(8), 3474–3478. [Link]

-

El-Masry, A. H., Fahmy, H. T., & Abdelwahed, S. H. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules (Basel, Switzerland), 25(19), 4584. [Link]

-

In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). (2023). International Journal of Molecular Sciences, 24(19), 14909. [Link]

-

Kumar, A., Poonia, K., & Kumar, R. (2023). 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. Journal of biomolecular structure & dynamics, 1–15. Advance online publication. [Link]

-

Al-Abdullah, E. S. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. European Researcher, 10(7), 21-43. [Link]

-

New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties. (2015). American Chemical Science Journal. [Link]

-

Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. (2018). Journal of Global Pharma Technology, 10(10), 405-412. [Link]

Sources

- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Trifluoromethyl-Thiadiazole Scaffold: A Mechanistic Deep Dive into a Privileged Pharmacophore

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,3,4-thiadiazole ring, particularly when substituted with a trifluoromethyl (CF3) group, represents a "privileged scaffold" in modern medicinal chemistry. The incorporation of the CF3 group significantly enhances physicochemical properties such as metabolic stability and lipophilicity, which improves membrane permeability and target interaction.[1] This guide provides a detailed exploration of the molecular mechanisms underpinning the diverse biological activities of trifluoromethyl-thiadiazole compounds. We will dissect the primary pathways through which these agents exert their potent anticancer and antimicrobial effects, detail the experimental methodologies used to validate these mechanisms, and offer insights into the future trajectory of this promising class of molecules in drug discovery.

Introduction: The Trifluoromethyl-Thiadiazole Core

The 1,3,4-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[2] Its structure is considered a bioisostere of pyrimidine, a core component of nucleobases, which allows it to interfere with fundamental biological processes like DNA replication.[3][4] The mesoionic character of the ring enables it to readily cross cellular membranes and engage with intracellular targets.[5][6]

The addition of a trifluoromethyl (CF3) group is a key strategic decision in the design of these compounds. The CF3 group is a potent electron-withdrawing moiety that can profoundly alter the electronic and steric profile of the parent molecule.[1] This modification often leads to:

-

Enhanced Target Binding: The CF3 group can form strong interactions with active site residues of target proteins.

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.

-

Improved Lipophilicity: This property enhances the ability of the compound to cross biological membranes, improving bioavailability and cellular uptake.[7]

These combined features make trifluoromethyl-thiadiazole derivatives highly versatile pharmacophores with a wide range of therapeutic applications, most notably in oncology and infectious disease.[8][9]

Core Mechanism of Action: Anticancer Activity

Trifluoromethyl-thiadiazole compounds execute their anticancer effects through a multi-pronged approach, primarily by inhibiting key oncogenic signaling pathways and inducing programmed cell death.

Inhibition of Protein Kinases

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Several trifluoromethyl-thiadiazole derivatives have been identified as potent inhibitors of various kinases.

-

Abl Kinase: Certain N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives have demonstrated selective activity against the Bcr-Abl positive K562 leukemia cell line by inhibiting the Abl protein kinase with IC50 values in the low micromolar range.[3][10][11]

-

EGFR and HER-2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key targets in breast and other cancers. Derivatives bearing a halogenated phenyl group have shown significant inhibitory activity against both EGFR and HER-2, with brominated compounds showing the highest potency.[4]

-

Akt (Protein Kinase B): The Akt signaling pathway is central to cell survival and proliferation. Specific thiadiazole compounds have been shown to be potent Akt inhibitors, leading to the suppression of downstream survival signals and induction of apoptosis.[12] For example, compounds have achieved up to 92% inhibition of Akt activity in glioma cell lines.[12]

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism for eliminating cancer cells is the induction of apoptosis. Trifluoromethyl-thiadiazole compounds trigger this process through several interconnected pathways.

-

Caspase Activation: Studies have revealed that these compounds activate key executioner caspases, such as caspase-3 and caspase-8, in cancer cell lines like HL-60.[3][13]

-

Mitochondrial Pathway Modulation: They can alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. An increase in the Bax/Bcl-2 ratio is a common finding, which leads to mitochondrial membrane permeabilization and the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.[4]

-

Cell Cycle Arrest: Treatment with these compounds often results in the accumulation of cells in a specific phase of the cell cycle, most commonly the G2/M phase, preventing cell division and proliferation.[4]

The diagram below illustrates a common apoptotic pathway initiated by a trifluoromethyl-thiadiazole compound through the inhibition of the Akt survival pathway.

Caption: Apoptosis induction via Akt pathway inhibition by a trifluoromethyl-thiadiazole compound.

Quantitative Efficacy Against Cancer Cell Lines

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The data below, compiled from various studies, showcases the potent activity of representative compounds against several human cancer cell lines.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 | Myelogenous Leukemia | 7.4 | [3] |

| 3-Heteroarylindoles with 1,3,4-thiadiazole | MCF-7 | Breast Carcinoma | 1.01 - 2.04 | [3] |

| Pyrazoline-based 1,3,4-thiadiazole | HepG-2 | Liver Cancer | 84.9 | [3] |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | Breast Cancer | 49.6 | [13] |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | Breast Cancer | 53.4 | [13] |

| Ciprofloxacin-based 1,3,4-thiadiazole | MCF-7 | Breast Cancer | 3.26 - 15.7 | [4] |

Core Mechanism of Action: Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of new antimicrobial agents to combat resistance.[14] While the precise molecular targets are not as extensively mapped as in cancer, the mechanisms are believed to involve the disruption of essential microbial processes.

-

Broad-Spectrum Activity: Derivatives have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species (e.g., Candida albicans).[15][16]

-

Anti-mycobacterial Potential: Specific compounds, such as 5-phenyl-N-{[4-(trifluoromethyl)-phenyl]methyl}-1,3,4-thiadiazole-2-amine, have demonstrated potent activity against Mycobacterium smegmatis, a model for Mycobacterium tuberculosis.[15]

-

Structural Influence: The antimicrobial potency is highly dependent on the substituents. The presence of fluorine atoms and electron-withdrawing groups often enhances activity.[15] For instance, pyrimidine derivatives incorporating a trifluoromethyl group and a 1,3,4-thiadiazole thioether moiety have shown excellent activity against rice bacterial leaf blight (Xanthomonas oryzae).[17]

Key Experimental Workflows for Elucidating Mechanism of Action

Validating the mechanism of action requires a systematic and multi-faceted experimental approach. The following workflow is a standard model in the field for progressing from a hit compound to a mechanistically understood lead.

Sources

- 1. Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles as DNA-groove binders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 8. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 17. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione

Executive Summary

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] The subject of this guide, 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, combines this potent heterocycle with two key features: a trifluoromethyl (CF3) group, known to enhance metabolic stability and cell permeability, and a thione group, which can act as a critical metal-binding moiety. This document provides a comprehensive analysis of the most promising therapeutic targets for this compound, grounded in the established activities of structurally related molecules. We will delve into the scientific rationale for each target class, present evidence from the literature, and provide detailed, actionable protocols for experimental validation. The primary targets explored are the zinc-containing metalloenzymes, the carbonic anhydrases, followed by protein kinases and a broader investigation into anti-proliferative mechanisms relevant to oncology.

Part 1: Primary Target Class — Carbonic Anhydrase (CA) Inhibition

Scientific Rationale & Causality

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO2 + H2O ⇌ HCO3- + H+).[4] This fundamental reaction is critical for pH regulation, ion transport, and fluid balance. Dysregulation of CA activity is implicated in several pathologies, making them high-value therapeutic targets:

-

Glaucoma: Inhibition of CA isozyme II in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure.

-

Oncology: Tumor cells often overexpress specific CA isozymes, notably the membrane-bound CA IX and XII, in response to hypoxia.[5][6] These CAs help maintain a neutral intracellular pH by exporting protons generated during anaerobic glycolysis, thus promoting tumor survival, proliferation, and metastasis. Inhibition of these tumor-associated CAs can lead to intracellular acidification and suppression of cancer growth.[6]

The 1,3,4-thiadiazole-2(3H)-thione scaffold is of particular interest due to the thione/thiol tautomerism. The deprotonated thiol group is an effective zinc-binding group (ZBG), capable of coordinating with the Zn2+ ion in the CA active site, thereby displacing the catalytic water/hydroxide molecule and inhibiting enzyme function. Several studies have explicitly demonstrated that 1,3,4-thiadiazole-thiols are effective inhibitors of various CA isozymes.[5]

Evidence from Structurally Related Compounds

While direct inhibitory data for the specific title compound is emerging, extensive research on the 1,3,4-thiadiazole scaffold provides a strong predictive foundation.

| Compound Class | Target Isozyme(s) | Reported Inhibition Constant (Ki) / IC50 | Reference |

| 5-amino-1,3,4-thiadiazole-2-thiol | hCA I, II, IX | Ki values in the nM to µM range | [5] |

| 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol | hCA I (selective) | Ki = 97 nM (highly selective over hCA II and IX) | [5] |

| 1,3,4-Thiadiazole-2-sulfonamide derivatives | hCA II, IV, IX | Ki values in the 10⁻⁸ to 10⁻⁹ M range | [6] |

| Substituted Thiadiazole-sulfonamides | hCA II | IC50 values in the nM range | [4][7] |

This table summarizes representative data for the scaffold, highlighting its potential for potent and even isozyme-selective inhibition.

Proposed Mechanism of Action: CA Inhibition

The proposed mechanism involves the coordination of the deprotonated thiol form of the compound to the zinc ion at the core of the carbonic anhydrase active site.

Caption: Proposed inhibition of Carbonic Anhydrase by the title compound.

Experimental Validation Workflow: In Vitro CA Inhibition Assay

This protocol describes a self-validating system to determine the inhibitory potential of the compound against purified CA isozymes using a colorimetric esterase activity assay.

Principle: CAs exhibit esterase activity, hydrolyzing esters like 4-nitrophenyl acetate (NPA) to 4-nitrophenolate, which can be monitored spectrophotometrically at ~400 nm. An inhibitor will reduce the rate of this reaction.

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Assay Buffer: 10 mM Tris-HCl, pH 7.4. Causality: Provides a stable pH environment optimal for enzyme activity.

-

Enzyme Stock: Prepare 1 mg/mL stock solutions of purified human CA isozymes (e.g., hCA I, II, and IX) in assay buffer. Store at -80°C.

-

Compound Stock: Prepare a 10 mM stock solution of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione in 100% DMSO.

-

Substrate Stock: Prepare a 10 mM stock solution of 4-Nitrophenyl Acetate (NPA) in acetonitrile.

-

-

Assay Procedure (96-well plate format):

-

Controls:

-

100% Activity Control (Negative): 188 µL Assay Buffer + 2 µL DMSO.

-

0% Activity Control (Blank): 198 µL Assay Buffer + 2 µL DMSO (No enzyme).

-

Positive Control: Use Acetazolamide (a known pan-CA inhibitor) at a concentration known to give >90% inhibition (e.g., 1 µM).

-

-

Test Wells: Add 188 µL of Assay Buffer and 2 µL of the test compound dilution (in DMSO) to achieve final concentrations ranging from 1 nM to 100 µM.

-

Enzyme Addition: Add 10 µL of a working dilution of the CA enzyme (e.g., final concentration of 2-5 nM) to all wells except the Blank.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes. Causality: Allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.

-

Reaction Initiation: Add 10 µL of the NPA substrate stock to all wells to initiate the reaction (final concentration 0.5 mM).

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V, slope of Abs vs. time) for each well.

-

Normalize the data: % Inhibition = [1 - (V_compound - V_blank) / (V_negative - V_blank)] * 100.

-

Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for characterizing a potential Carbonic Anhydrase inhibitor.

Part 2: Secondary Target Class — Protein Kinase Modulation

Scientific Rationale & Causality

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrate proteins. Their critical role in cell signaling, proliferation, and survival makes them one of the most important target classes in drug discovery, especially in oncology.[8] The 1,3,4-thiadiazole scaffold has been successfully incorporated into molecules designed to inhibit various kinases, suggesting that 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione could serve as a valuable starting point for kinase inhibitor development.[8][9][10] For instance, derivatives have been developed as inhibitors of EGFR (Epidermal Growth Factor Receptor), JNK (c-Jun N-terminal Kinase), and Abl (Abelson murine leukemia viral oncogene homolog 1), demonstrating the scaffold's versatility.[8][9][10]

Experimental Validation Workflow: In Vitro Kinase Panel Screening

Principle: The most efficient method to identify potential kinase targets is to screen the compound against a large, representative panel of purified protein kinases. Assays like ADP-Glo™ (Promega) quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. Inhibition is observed as a decrease in the luminescent signal.

Step-by-Step Protocol (General):

-

Assay Setup: The assay is typically performed in a 384-well plate format by a specialized contract research organization (CRO) or a core facility with a kinase screening platform. The compound is usually tested at a fixed concentration (e.g., 1 or 10 µM) in duplicate.

-

Reaction Components:

-

Kinase: A specific kinase from the panel.

-

Substrate: The specific peptide or protein substrate for that kinase.

-

ATP: Provided at or near its Km concentration for each kinase. Causality: Using ATP at its Km makes the assay sensitive to both ATP-competitive and non-competitive inhibitors.

-

Test Compound: 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione.

-

-

Procedure:

-

The kinase, substrate, and test compound are combined in an appropriate kinase reaction buffer.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.

-

Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a light signal.

-

Signal Measurement: The luminescence is measured using a plate reader.

-

-

Data Analysis:

-

The raw luminescent data is converted to percent inhibition relative to vehicle (DMSO) controls.

-

Results are typically presented as a heatmap or a list of kinases showing inhibition above a certain threshold (e.g., >50% inhibition).

-

"Hits" from this primary screen must be validated through follow-up dose-response curves to determine IC50 values.

-

Caption: High-level workflow for kinase inhibitor discovery and validation.

Part 3: Exploratory Target Area — Anti-Proliferative Activity in Oncology

Scientific Rationale & Causality

Beyond specific enzyme targets, a crucial initial assessment for any compound with potential in oncology is its ability to inhibit cancer cell growth (anti-proliferative or cytotoxic activity). The 1,3,4-thiadiazole scaffold is frequently found in compounds with significant cytotoxic effects against a wide range of human cancer cell lines.[9][11] This activity could be the result of inhibiting a primary target like CA IX or a specific kinase, or it could arise from other mechanisms such as inducing apoptosis, disrupting cell cycle progression, or inhibiting other essential cellular processes. Therefore, a cell-based viability screen is a foundational experiment.

Evidence from Structurally Related Compounds

| Compound Class | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide derivative | MDA (Breast Cancer) | IC50 = 9 µM | [9] |

| Thiophene-thiadiazole derivative (20b) | HepG-2 (Liver), A-549 (Lung) | IC50 = 4.37 µM, 8.03 µM | [11] |

| N-(5-Nitrothiazol-2-yl)-thiadiazole derivative (70) | K562 (Leukemia) | IC50 = 7.4 µM (Abl Kinase) | [9] |

Experimental Validation Workflow: Cell Viability & Apoptosis Induction

Principle: An initial screen using a cell viability assay (like MTT or CellTiter-Glo®) will determine the concentration of the compound required to reduce cell viability by 50% (IC50). A positive result should be followed up with a mechanistic assay, such as a caspase activity assay, to determine if the observed cell death is mediated by apoptosis, a programmed and desirable form of cell death for an anti-cancer agent.

Step-by-Step Protocol: Cell Viability (CellTiter-Glo® Assay)

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in their recommended media until they reach ~80% confluency.

-

Cell Seeding: Trypsinize, count, and seed the cells into a white, clear-bottom 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight. Causality: Overnight adherence ensures cells are in a healthy, exponential growth phase before compound addition.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the cells and add 100 µL of the compound-containing media. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls. Incubate for 72 hours. Causality: A 72-hour incubation period allows for multiple cell doublings, providing a robust window to observe anti-proliferative effects.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Measurement: Read luminescence on a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.

Caption: Decision workflow for mechanistic follow-up of cytotoxic activity.

Conclusion and Future Directions

The available evidence strongly suggests that 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione is a compound of significant therapeutic potential. The most promising and mechanistically tractable initial targets are the carbonic anhydrases , particularly the tumor-associated isozyme CA IX. The thione moiety provides a validated zinc-binding pharmacophore, and a focused screening effort is highly warranted.

Secondary investigations should target protein kinases , as the thiadiazole scaffold has proven adaptable for this target class. A broad panel screen is the most efficient path forward to identify unexpected and potentially valuable activities. Finally, the compound's general anti-proliferative effects should be characterized across diverse cancer cell lines to uncover sensitivities that may point toward specific genetic dependencies or signaling pathways.

Successful identification of a primary target through these validation workflows will pave the way for lead optimization via structure-activity relationship (SAR) studies and subsequent evaluation in relevant in vivo disease models.

References

-

Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H) - NIH. (2020). Available at: [Link]

-

Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PubMed Central. (n.d.). Available at: [Link]

-

Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols - PubMed. (n.d.). Available at: [Link]

-

Carbonic Anhydrase Inhibitors - ResearchGate. (n.d.). Available at: [Link]

-

Synthesis and investigation of inhibition effects of new carbonic anhydrase inhibitors. (n.d.). Available at: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019). Available at: [Link]

-

Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamide derivatives as antitumor agents? - PubMed. (n.d.). Available at: [Link]

-

Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives - PubMed. (n.d.). Available at: [Link]

-

Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - ResearchGate. (n.d.). Available at: [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC - NIH. (n.d.). Available at: [Link]

-

Synthesis and Optimization of Thiadiazole Derivatives as a Novel Class of Substrate Competitive c-Jun N-terminal Kinase Inhibitors - PubMed. (2010). Available at: [Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI. (2022). Available at: [Link]

-

Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC - NIH. (n.d.). Available at: [Link]

-

Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. (2019). Available at: [Link]

-

Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed. (2022). Available at: [Link]

-

Thiazole–Thiadiazole Compounds for Enzymatic Modulation and Therapeutic Targeting in Diabetes Mellitus | Request PDF - ResearchGate. (n.d.). Available at: [Link]

-

New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties | Chemical Science International Journal. (2015). Available at: [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central. (n.d.). Available at: [Link]

-

Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents - American Research Journals. (n.d.). Available at: [Link]

Sources

- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]

- 3. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carbonic anhydrase inhibitors. Inhibition of the cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX with a series of 1,3,4-thiadiazole- and 1,2,4-triazole-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethylated Thiadiazole Thione Core: A Technical Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of pharmacological activities.[1][2][3][4] The introduction of a trifluoromethyl group at the 5-position and a thione functionality at the 2-position creates a unique chemical entity, 5-(trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione, with significant potential for drug development. This technical guide delves into the critical structure-activity relationships (SAR) of analogues derived from this core, providing a framework for the rational design of novel therapeutic agents. We will explore the influence of structural modifications on biological activity, supported by experimental protocols and data-driven insights.

The Strategic Importance of the 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione Scaffold

The 1,3,4-thiadiazole ring is a versatile pharmacophore due to its aromaticity, which imparts in vivo stability, and its ability to act as a hydrogen bond acceptor and a two-electron donor system.[3] The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[5] The CF3 group can significantly influence the electronic properties of the heterocyclic ring, potentially modulating the compound's interaction with biological targets.[5] The thione group at the 2-position offers a reactive handle for further chemical modifications and can also contribute to the molecule's overall biological profile.

The convergence of these three structural features—the 1,3,4-thiadiazole ring, the trifluoromethyl group, and the thione moiety—creates a privileged scaffold for the development of potent and selective modulators of various biological targets. This guide will dissect the available literature to construct a cohesive understanding of the SAR of this promising class of compounds.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of 5-(trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione analogues can be systematically explored by modifying different positions of the molecule. The following sections will detail the impact of these modifications.

The Inviolable Core: The 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole ring itself is considered the foundational pharmacophore. Its structural integrity is generally essential for maintaining biological activity. The arrangement of the two nitrogen atoms and the sulfur atom in the five-membered ring dictates the geometry and electronic distribution of the molecule, which are crucial for receptor binding.[3]

The Power of Fluorine: The 5-Trifluoromethyl Group

The trifluoromethyl group at the 5-position is a key determinant of activity. Its strong electron-withdrawing nature influences the acidity of the N-H proton at the 3-position and the overall electronic character of the thiadiazole ring.

-

Increased Potency: In many heterocyclic scaffolds, the introduction of a CF3 group leads to a significant increase in biological potency.[5] For instance, in a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamides, the trifluoromethylphenyl moiety contributed to their anticancer activity.[6] Similarly, fluorinated pyrazolopyrimidines with a 1,3,4-thiadiazole ring showed enhanced anticancer activity.[5]

The Versatile Thione: Modifications at the 2-Position

The exocyclic sulfur atom of the thione group is a prime site for derivatization.

-

S-Alkylation and S-Arylation: Alkylation or arylation at the sulfur atom can lead to a diverse library of compounds with modulated lipophilicity and steric properties. The nature of the substituent can profoundly impact the biological activity. For example, a study on 2,5-disubstituted 1,3,4-thiadiazoles revealed that the structure of the alkyl pendant and the linker (S, SO, or SO2) dramatically impacted antibacterial activity against Helicobacter pylori.[7]

Exploring Chemical Space: Substitutions at the N-3 Position

The nitrogen atom at the 3-position is another critical point for modification. The N-H group can act as a hydrogen bond donor.

-

N-Alkylation and N-Arylation: Substitution on the N-3 nitrogen can influence the molecule's planarity and its ability to interact with target proteins. SAR studies on other 1,3,4-thiadiazole series have shown that the nature of the substituent at this position is crucial for activity. For example, in a series of antifungal 1,3,4-thiadiazole derivatives, replacing the substituent in the phenyl group at position 3 with electron-withdrawing groups led to a decrease in antifungal activity.[8]

The following diagram illustrates the key positions for modification on the 5-(trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione core to explore the structure-activity relationship.

Caption: Workflow for SAR exploration of the core scaffold.

Synthesis and Experimental Protocols

The synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione and its analogues generally follows established synthetic routes for 1,3,4-thiadiazoles.

General Synthesis of the 5-(Trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione Core

A common method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides.[9] The synthesis of the core scaffold can be achieved by reacting trifluoroacetic acid with thiocarbonohydrazide.

Step-by-step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve trifluoroacetic acid in a suitable solvent such as ethanol.

-

Addition of Reagent: Add thiocarbonohydrazide to the solution portion-wise with stirring.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione.

Protocol for N-3 Alkylation/Arylation

-

Deprotonation: To a solution of 5-(trifluoromethyl)-1,3,4-thiadiazole-2(3H)-thione in a polar aprotic solvent (e.g., DMF or acetone), add a suitable base (e.g., K2CO3 or NaH) to deprotonate the nitrogen at the 3-position.

-

Addition of Electrophile: Add the desired alkyl or aryl halide to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-